molecular formula C15H14N2OS B11378811 5-methyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

5-methyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B11378811
M. Wt: 270.4 g/mol
InChI Key: ZBAVUPSRHCQBLX-UHFFFAOYSA-N
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Description

5-methyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a thiophene ring attached to the indole core, which imparts unique chemical and biological properties. Indole derivatives are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

The synthesis of 5-methyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide typically involves the reaction of 5-methylindole-2-carboxylic acid with thiophen-2-ylmethanamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

5-methyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be substituted with different nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with essential bacterial enzymes or pathways .

Comparison with Similar Compounds

5-methyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

5-methyl-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C15H14N2OS/c1-10-4-5-13-11(7-10)8-14(17-13)15(18)16-9-12-3-2-6-19-12/h2-8,17H,9H2,1H3,(H,16,18)

InChI Key

ZBAVUPSRHCQBLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NCC3=CC=CS3

Origin of Product

United States

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